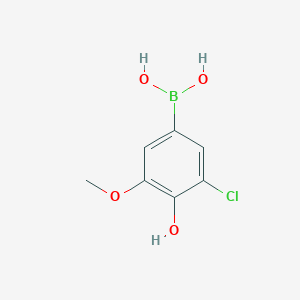

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

Descripción

Solid-State ¹¹B NMR Spectral Features

Solid-state ¹¹B NMR provides critical insights into the electronic and geometric environment of boron. For boronic acids, the chemical shift tensor (δiso), quadrupolar coupling constant (CQ), and span (Ω) are diagnostic parameters. Typical values for phenylboronic acids include:

For 3-chloro-4-hydroxy-5-methoxyphenylboronic acid , the electron-withdrawing chlorine and methoxy groups may modulate δiso and Ω. The hydroxyl group’s hydrogen-bonding capacity could further influence CQ.

Infrared Absorption Characteristics

Infrared spectroscopy distinguishes boronic acids from esters through key vibrational modes:

The methoxy group’s C–O vibrations (2800–2900 cm⁻¹) and the boronic acid’s B–O modes (1300–1400 cm⁻¹) serve as definitive identifiers.

Tautomeric Behavior and Hydrogen Bonding Networks

Tautomeric Equilibria

The presence of hydroxyl and boronic acid groups raises the possibility of keto-enol tautomerism. Computational studies on related boronic acids suggest that intramolecular hydrogen bonding stabilizes the enol form, though experimental evidence for this compound remains limited.

Hydrogen Bonding

Key interactions include:

- O–H⋯O Hydrogen Bonds : Between boronic acid hydroxyls and the phenolic oxygen (e.g., dimer formation).

- C–H⋯O Contacts : Methoxy or aromatic C–H groups interacting with oxygen atoms.

- Halogen Bonding : Potential Cl⋯O interactions in the crystal lattice, though less common.

In analogous structures, such as (CHPAA²⁻)₂DEA⁺, hydrogen bonds dominate the packing, with contributions from N–H⋯O and C–H⋯O contacts. For the target compound, the 4-hydroxy group likely participates in intermolecular O–H⋯O bonds, while the methoxy group may engage in weaker C–H⋯O interactions.

| Interaction Type | Distance Range | Example |

|---|---|---|

| O–H⋯O | 2.75–3.00 Å | Boronic acid hydroxyl to phenolic oxygen |

| C–H⋯O | 3.00–3.50 Å | Methoxy C–H to boronic acid oxygen |

Propiedades

IUPAC Name |

(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWXPHADPZFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681747 | |

| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919496-57-4 | |

| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boron-containing alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid has several scientific research applications:

Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.

Mecanismo De Acción

The mechanism of action of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Structural Similarity and Key Substituted Derivatives

Table 1 lists structurally similar boronic acids, ranked by molecular similarity scores (0.87–0.93) based on substituent patterns and functional group positioning:

| Compound | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| (4-Chloro-3-hydroxyphenyl)boronic acid | 915201-06-8 | Cl (4), OH (3) | 0.93 |

| (3-Chloro-2-methoxyphenyl)boronic acid | 179898-50-1 | Cl (3), OMe (2) | 0.91 |

| (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | Cl (3), OH (4) | 0.90 |

| 2-Chloro-5-methoxyphenylboronic acid | 89694-46-2 | Cl (2), OMe (5) | 0.89 |

Key Differences :

- Substituent Positioning: The trifunctional substitution (Cl, OH, OMe) in the target compound enhances steric and electronic effects compared to simpler di- or mono-substituted analogs.

- Electron-Withdrawing Effects : The chloro and hydroxyl groups lower the pKa relative to methoxy-dominated analogs, favoring boronate formation at physiological pH .

Physicochemical Properties: pKa and Diol-Binding Affinity

Boronic acids exhibit pH-dependent equilibria between neutral (B(OH)₂) and anionic boronate (B(OH)₃⁻) forms. Substituents critically influence pKa and diol-binding constants (Table 2):

| Compound | pKa | Diol-Binding Constant (M⁻¹) | Key Applications |

|---|---|---|---|

| (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | ~8.5 (estimated) | Moderate (~100–300) | Enzyme inhibition, drug synthesis |

| 3-AcPBA (3-Acetamidophenylboronic acid) | ~9.2 | Low (<100) | Glycoprotein sensing |

| 4-MCPBA (4-Methoxycarbonylphenylboronic acid) | ~8.8 | High (~500) | Cross-coupling, materials science |

Mechanistic Insights :

- The target compound’s hydroxyl and methoxy groups create a balance between electron-withdrawing (Cl, OH) and donating (OMe) effects, resulting in a pKa closer to physiological pH (~7.4) than 3-AcPBA .

- Lower diol-binding affinity compared to 4-MCPBA suggests reduced suitability for glucose sensing but retained utility in enzyme inhibition .

Reactivity in Enzymatic Inhibition

Boronic acids inhibit enzymes like β-lactamases through reversible covalent binding. Table 3 compares inhibitory activity against AmpC β-lactamase:

| Compound | IC₅₀ (μM) | Binding Mode |

|---|---|---|

| This compound | Not reported | Predicted competitive inhibition |

| 3-Nitrophenylboronic acid | 0.8 | Active-site covalent adduct |

| 4-Carboxyphenylboronic acid | 1.2 | Electrostatic stabilization |

Actividad Biológica

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and antiviral properties. Additionally, it highlights structure-activity relationships (SAR), mechanisms of action, and relevant case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a boronic acid group attached to a phenolic structure, which is known to enhance its reactivity and biological activity. The presence of the chloro and methoxy substituents on the phenyl ring is essential for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. For instance, compounds with boronic acid moieties have been shown to induce apoptosis in various cancer cell lines by disrupting cellular proteostasis .

Table 1: Anticancer Activity of Boronic Acids

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 5.2 | Proteasome inhibition |

| Vaborbactam | Multiple Myeloma | 0.2 | β-lactamase inhibition |

| Bortezomib | Multiple Myeloma | 0.01 | Proteasome inhibition |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties, particularly as β-lactamase inhibitors. The this compound has shown promise in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae by inhibiting the enzymes that confer resistance .

Table 2: Antibacterial Activity Against Resistant Strains

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | 1 μg/mL | β-lactamase inhibition |

| Vaborbactam | Klebsiella pneumoniae | 0.5 μg/mL | β-lactamase inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Studies indicate that modifications to the boron atom or the phenolic ring can enhance selectivity and potency against specific biological targets.

Key SAR Findings:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) increases the reactivity towards biological targets.

- Hydroxyl Group : The hydroxy group enhances solubility and interaction with proteins.

- Methoxy Group : This group can modulate lipophilicity and improve cellular uptake.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluating the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 5 μM, suggesting potent anticancer activity .

- Inhibition of β-Lactamases : In a clinical setting, this compound was tested against clinical isolates of Klebsiella pneumoniae, showing a marked improvement in the activity of co-administered β-lactams, underscoring its potential as an adjuvant therapy in antibiotic-resistant infections .

Q & A

Q. Table 1. Kinetic Parameters for Boronic Acid-Diol Binding

| Sugar | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (μM) | Source |

|---|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.05 | 42 | |

| D-Glucose | 3.8 × 10² | 0.12 | 316 | |

| D-Mannose | 6.5 × 10² | 0.08 | 123 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.